molecular formula C9H10N4 B1465647 phenyl(1H-1,2,4-triazol-3-yl)methanamine CAS No. 1250039-43-0

phenyl(1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B1465647
CAS No.: 1250039-43-0
M. Wt: 174.2 g/mol
InChI Key: JZYNFNZPGIODPL-UHFFFAOYSA-N
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Description

Phenyl(1H-1,2,4-triazol-3-yl)methanamine is a small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold known for its widespread appearance in pharmacologically active molecules . The 1,2,4-triazole core is a key structural component in various approved therapeutics and investigational compounds across diverse fields, including anticonvulsants, antimicrobials, and anticancer agents . As a chemical reagent, its primary research value lies in its potential as a precursor or intermediate for the synthesis of more complex molecules. Scientific studies highlight that derivatives of (1H-1,2,4-triazol-3-yl)methanamine can be incorporated into peptides, serving as fluorinated analogs for structural studies using techniques like 19F NMR spectroscopy . Furthermore, structurally related compounds containing the phenyl-1,2,4-triazole motif have been identified as potent anticonvulsant candidates in preclinical research, with demonstrated activity in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . These potent analogues are believed to exert their activity by binding to the GABA_A receptor and increasing GABA content in the brain, highlighting the potential of this chemical class in neuroscience research . In the field of oncology, similar triazole-based small molecules have been investigated through computational and experimental methods as potential inhibitors of immune checkpoints like TIM-3 for novel cancer immunotherapies . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1250039-43-0

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

IUPAC Name

phenyl(1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C9H10N4/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H,10H2,(H,11,12,13)

InChI Key

JZYNFNZPGIODPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=NC=NN2)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=NN2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and fluorine substituents in the compound from enhance lipophilicity and metabolic resistance, critical for blood-brain barrier penetration and prolonged half-life.

Heterocycle Variations

  • 1,2,4-Triazole vs. Oxadiazole: Replacing triazole with oxadiazole () reduces hydrogen-bond donor capacity, which may decrease target binding but increase metabolic stability. Oxadiazoles are less basic, altering ionization under physiological conditions.
  • Thiadiazole and Pyridine Analogues: Compounds like 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine () introduce sulfur, affecting solubility and electronic properties. Pyridine-containing analogues () leverage aromatic nitrogen for enhanced π-π stacking in drug-receptor interactions.

Chain Length and Stereochemistry

  • Methanamine vs. However, longer chains may incur entropic penalties during target engagement.
  • Enantiomeric Differences: Stereoisomers (e.g., compounds 96 and 97 in ) exhibit distinct SFC retention times, suggesting divergent pharmacokinetic profiles. Enantiopure synthesis is critical for optimizing therapeutic efficacy and reducing off-target effects.

Preparation Methods

The preparation of this compound involves multi-step synthetic routes beginning with functionalization of the 1,2,4-triazole ring, especially at the 3-position, followed by introduction of the methanamine group and phenyl substitution. The key methods include alkylation, lithiation, carboxylation, reductive amination, and copper-catalyzed azide-alkyne cycloaddition. The patent literature provides detailed protocols for preparing functionalized triazole intermediates, which can be adapted for the target compound. Additionally, click chemistry offers a versatile and efficient approach for phenyl substitution, although more commonly applied to related triazole isomers.

This synthesis demands careful control of reaction conditions, particularly during lithiation and carboxylation steps, to ensure regioselectivity and high yields. Further optimization may be required for the amination and phenyl coupling steps to achieve the desired compound with high purity and yield.

Q & A

Q. How do substituents on the phenyl ring modulate the physicochemical properties of this compound?

  • Answer: Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity (logP) and metabolic stability, whereas electron-donating groups (e.g., -OCH₃) enhance solubility. Hammett constants (σ) correlate with pKa shifts in the triazole ring, impacting protonation states under physiological conditions .

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